molecular formula C8H12N2O2 B1585288 ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate CAS No. 5744-51-4

ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate

Cat. No. B1585288
CAS RN: 5744-51-4
M. Wt: 168.19 g/mol
InChI Key: OJPXVXXMBWKEAT-UHFFFAOYSA-N
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Description

Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C8H12N2O2 . It is used as a biochemical reagent and can serve as a biological material or organic compound for life science-related research .


Synthesis Analysis

The synthesis of ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes provides pyrazoles .


Molecular Structure Analysis

The molecular structure of ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .


Chemical Reactions Analysis

The chemical reactions involving ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate are diverse. For instance, one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions .


Physical And Chemical Properties Analysis

Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate is a solid substance with a melting point of 42-46 °C . It has a molecular weight of 168.19 .

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate is involved in various synthetic processes. Mikhed’kina et al. (2009) described its role in producing 1-aryl(alkyl)-5-(5-ethoxycarbonyl-2,4-dimethyl-1H-pyrrol-3-yl)-1H-pyrazoles through reactions with substituted hydrazines (Mikhed’kina et al., 2009). Seubert et al. (2011) noted its conversion to 2-[(1,5-dimethyl)pyrazol-3-yl]propan-2-ol, which then forms complexes with transition metal ions (Seubert et al., 2011).

Structural and Spectral Studies

Extensive studies have been done on the structural and spectral properties of ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate and its derivatives. Viveka et al. (2016) focused on the experimental and theoretical investigations of a related derivative, providing insights into its molecular structure and electronic transitions (Viveka et al., 2016).

Applications in Antimicrobial Agents

Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate derivatives have been explored for their antimicrobial properties. Radwan et al. (2014) synthesized a series of pyrazole derivatives and evaluated their efficacy against various bacteria and fungi, highlighting the potential of these compounds as antimicrobial agents (Radwan et al., 2014).

Bioactive Derivative Studies

Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate is also the basis for synthesizing various bioactive derivatives. Zhao and Wang (2023) synthesized ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate and conducted a detailed DFT study, revealing insights into its physical and chemical properties (Zhao & Wang, 2023).

Safety And Hazards

Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has the signal word “Warning” and hazard statements H302, indicating that it is harmful if swallowed .

properties

IUPAC Name

ethyl 1,5-dimethylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-4-12-8(11)7-5-6(2)10(3)9-7/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJPXVXXMBWKEAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50206055
Record name 1,5-dimethyl-3-ethoxycarbonylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50206055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate

CAS RN

5744-51-4
Record name 1,5-dimethyl-3-ethoxycarbonylpyrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005744514
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-dimethyl-3-ethoxycarbonylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50206055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXYLATE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Ethyl 2,4-dioxovalerate (5.6 ml, 40 mM) was dissolved in glacial acetic acid (35 ml) before cooling the reaction temperature to 8°-10° C. Methylhydrazine (2.0 ml, 38 mM) was added dropwise so that the reaction temperature did not rise above 15° C. After stirring at room temperature for 90 minutes the reaction was poured into ethyl acetate and water. The organic phase was washed with saturated sodium bicarbonate solution, water and brine before drying (MgSO4). Purification was accomplished was by chromatography on silica gel (10×4.5 cm) loading in dichloromethane and eluting with 50% ethyl acetate in hexane. Evaporation of solvent gave the title compound as a coloured oil which crystallised on standing (4.69 g); νmax (CH2Cl2) 1717 and 1223 cm-1 ; δH (CDCl3) 1.39 (3H, t, J 7.13 Hz), 2.30 (3H, s), 3.85 (3H, s), 4.39 (2H, q, J 7.21 Hz), 6.57 (1H, s); E.I m/e 168 (25% ).
Quantity
5.6 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Methylhydrazine
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

9.2 ml of methylhydrazine was added dropwise over 30 minutes to a solution of 25 g of ethyl 2,4-dioxovalerate in 36 ml of ethanol, the temperature of the mixture being kept below 40° C. by cooling in an ice bath. The resulting solution was heated at reflux for 23 hours, poured into 300 ml of ice water and the resulting mixture was extracted with ether. The extract was dried (MgSO4), filtered and stripped of solvent. The residue was chromatographed on silica gel, with a 1:1 v:v mixture of ethyl acetate and hexane as eluent. The middle fractions gave ethyl 1,5-dimethylpyrazole-3-carboxylate (39A), as a yellow oil.
Name
methylhydrazine
Quantity
9.2 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
S Radi, S Tighadouini, D Eddike, M Tillard… - … -New Crystal Structures, 2017 - hal.science
Crystal structure of (Z)-1-(1,5-dimethyl-1H-pyrazol- 3-yl)-3-hydroxy-3-phenylprop-2-en-1-one, Page 1 Z. Kristallogr. NCS 2017; 232(2): 201–202 Open Access Radi Smaail*, Said …
Number of citations: 4 hal.science
R Smaail, S Tighadouini, D Eddike, M Tillard… - … New Crystal Structures, 2017 - degruyter.com
C 14 H 14 N 2 O 2 , orthorhombic, P2 1 2 1 2 1 (no. 19), a = 5.6736(2) Å, b = 7.7803(4) Å, c = 28.7821(13) Å, V = 1270.5(1) Å 3 , Z = 4, R gt (F) = 0.0454, wR ref (F 2 ) = 0.0879, T = 298 K. …
Number of citations: 2 www.degruyter.com
S Radi, S Tighadouini, TB Hadda, M Akkurt… - … New Crystal Structures, 2016 - degruyter.com
C 9 H 12 N 2 O 2 , triclinic, P1̅ (no. 2), a = 6.6954(7) Å, b = 7.6325(8) Å, c = 9.8928(11) Å, α = 95.908(9), β = 92.810(9), γ = 108.360(8). V = 475.49(9) Å 3 , Z = 2, R gt (F) = 0.0606, wR …
Number of citations: 5 www.degruyter.com
K Cherrak, ME Belghiti, A Berrissoul… - Surfaces and …, 2020 - Elsevier
The inhibitory effect of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide (PyHz) on the corrosion of mild steel in 1 M HCl medium has been examined and characterized using …
Number of citations: 40 www.sciencedirect.com
S Tighadouini, S Radi, M Bacquet… - Separation Science …, 2017 - Taylor & Francis
In this study, we reported an efficient, alternative, and low-cost adsorbent for the efficient removal of Pb(II), Zn(II), Cd(II) and Cu(II) from water. The new hybrid material has been …
Number of citations: 34 www.tandfonline.com
S Jodeh, G Hanbali, S Tighadouini, S Radi, O Hamed… - BMC chemistry, 2019 - Springer
Pesticides and herbicides have been used extensively in agricultural practices to control pests and increase crop yields. Paraquat (PQT 2+ , 1,1-dimethyl-4,4-dipyridinium chloride) is …
Number of citations: 8 link.springer.com
A Attayibat, S Radi, Y Lekchiri… - Journal of Chemical …, 2006 - journals.sagepub.com
The synthesis of two new C,C-bipyrazoles ligands with a side-arm bearing a functionalised donor-group is reported. The complexation properties of these compounds towards bivalent …
Number of citations: 22 journals.sagepub.com
S Tighadouini, S Radi, M El Massaoudi, Z Lakbaibi… - ACS …, 2020 - ACS Publications
A new sustainable and environmentally friendly adsorbent based on a β-ketoenol-pyrazole-thiophene receptor grafted onto a silica surface was developed and applied to the removal of …
Number of citations: 20 pubs.acs.org
S Tighadouini, O Roby, S Mortada, Z Lakbaibi… - Journal of Molecular …, 2022 - Elsevier
The new (Z)-pyrazol β-keto-enol as model-molecule has been prepared in accepted high yield; the structure was investigated by X-ray single crystal diffraction (XRD) and Density …
Number of citations: 12 www.sciencedirect.com
S Radi, S Tighadouini, D Eddike, M Tillard… - 2016 - hal.science
Crystal structure of (Z)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxy-3-phenylprop-2-en-1-one, C14H14N2O2 Page 1 HAL Id: hal-01491926 https://hal.science/hal-01491926 Submitted …
Number of citations: 0 hal.science

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